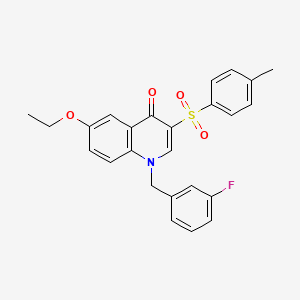

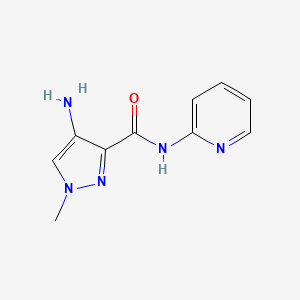

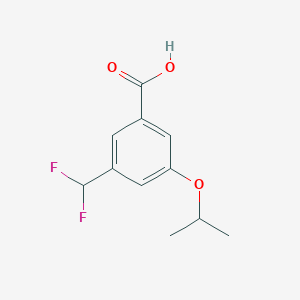

![molecular formula C11H12ClN3O2S2 B3017376 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide CAS No. 1436213-02-3](/img/structure/B3017376.png)

6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide” is a heterocyclic compound . It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial applications. The synthesis of these compounds involves various reactions leading to pyran, pyridine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Notably, eight compounds exhibited significant antibacterial activity, showcasing the potential of sulfonamides in the development of new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole. This research highlighted the chemical versatility of sulfonamide compounds and their ability to yield various derivatives with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Optically and Magnetically Active Compounds

The unusual electronic effects of electron-withdrawing sulfonamide groups have been investigated in the context of optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. This research explored the synthetic strategies and potential applications of sulfonamides in creating compounds with unique electronic structures and functionalities (Edder et al., 2000).

Anticancer Activity

A one-pot multicomponent approach to synthesize 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines has been reported, with one of the compounds demonstrating promising anticancer activity across various cancer cell lines. This highlights the potential of sulfonamide-based compounds in anticancer drug development (Altuğ et al., 2011).

Antiproliferative Agents

Novel N,N-dimethylbenzenesulfonamide derivatives have been synthesized and evaluated as potential antiproliferative agents, with several compounds showing higher activity compared to doxorubicin. This underscores the therapeutic potential of sulfonamide derivatives in cancer treatment (Bashandy et al., 2014).

Mechanism of Action

Target of Action

The compound “6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide” belongs to the class of thiazole derivatives . Thiazoles are known to have broad applications in different fields and exhibit various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on their specific structure and the biological target they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could influence the compound’s interaction with its targets.

Biochemical Pathways

Thiazole derivatives can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of a compound’s action is typically observed at the molecular and cellular levels. Thiazole derivatives are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 4°C . .

Properties

IUPAC Name |

6-chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S2/c1-8-6-14-11(18-8)4-5-15-19(16,17)9-2-3-10(12)13-7-9/h2-3,6-7,15H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKIGWHZCKYJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CCNS(=O)(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

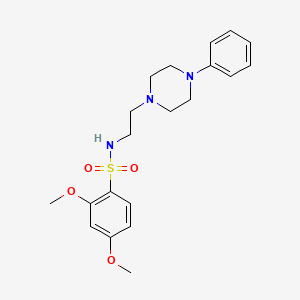

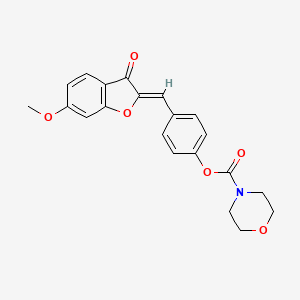

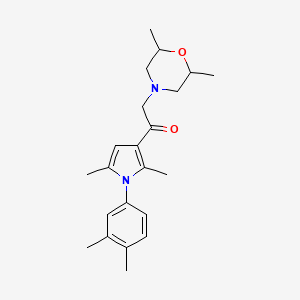

![N-(3-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B3017296.png)

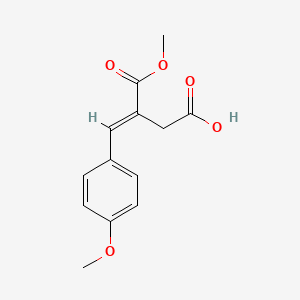

![4-ethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017302.png)